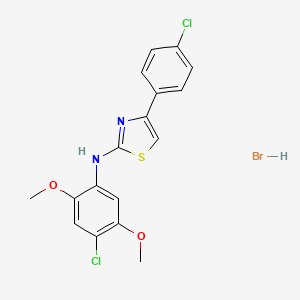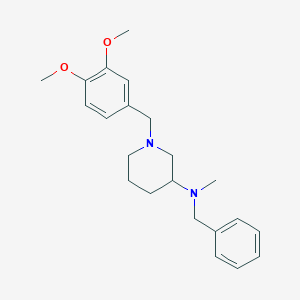![molecular formula C16H9F2N3OS B6025736 7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6025736.png)
7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using a variety of methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that the compound works by inhibiting specific enzymes and proteins that are essential for cell growth and survival. The compound has been shown to target different pathways in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. The compound has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its potential as a novel anticancer agent. The compound has shown promising results in preclinical studies and may have fewer side effects than traditional chemotherapy drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one. One of the primary areas of interest is in the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in different fields. Other future directions include the development of new derivatives of the compound with improved properties and the testing of the compound in clinical trials for its potential as an anticancer agent.
In conclusion, this compound is a novel compound that has shown promising results in scientific research. The compound has potential applications in various fields, including medicinal chemistry, antibacterial and antifungal agents. Further research is needed to fully understand the mechanism of action of the compound and its potential applications.
Métodos De Síntesis
The synthesis of 7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-aminopyridine, 2-chloro-3,5-difluorobenzaldehyde, and 2-thiophenecarboxylic acid in the presence of a base and a catalyst. The reaction proceeds through a multistep process to form the desired compound. Other methods include the use of different starting materials and conditions.
Aplicaciones Científicas De Investigación
7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one has shown potential in various scientific research applications. One of the primary areas of interest is in the field of medicinal chemistry, where the compound has been tested for its anticancer properties. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been tested for its antibacterial and antifungal properties.
Propiedades
IUPAC Name |
11-(difluoromethyl)-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2N3OS/c17-14(18)10-6-9(8-4-2-1-3-5-8)11-12-13(23-16(11)21-10)15(22)20-7-19-12/h1-7,14H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDSLAZEZBXBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C(=O)NC=N4)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B6025654.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B6025659.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6025681.png)
![4-[1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B6025687.png)
![6-(dimethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6025688.png)
![3-(benzyloxy)-1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6025697.png)
![5-(4-ethoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6025714.png)

![5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6025723.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B6025734.png)
![5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B6025743.png)
